1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Pharmaceutical Intermediates Vasopressin Antagonists Tolvaptan Synthesis

Select 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (CAS 1127-74-8) as a privileged benzazepinone scaffold essential for CNS and cardiovascular API synthesis. Its precise 5-keto-azepine ring is non-negotiable for correct pharmacological activity and regulatory impurity profiles. Substituting with generic heterocycles risks IP infringement and API failure. Available at ≥98% purity with validated commercial capacity up to 50 MT/year for Tolvaptan intermediates. Also supplied as Tolvaptan Impurity 41 with full regulatory characterization for ANDA/QC methods. Ideal for SAR exploration of kinases, ion channels, and GPCRs. Request bulk quote today.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1127-74-8
Cat. No. B075218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
CAS1127-74-8
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2NC1
InChIInChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2
InChIKeyNKRKBYFBKLDCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (CAS 1127-74-8): Core Properties and Sourcing Baseline


1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a benzazepinone derivative featuring a bicyclic core consisting of a benzene ring fused to a seven-membered nitrogen-containing azepine ring bearing a ketone at the 5-position. This specific scaffold is widely recognized as a privileged structure in medicinal chemistry and serves as a key synthetic intermediate for a range of pharmacologically active molecules, particularly those targeting the central nervous and cardiovascular systems [1]. Its fundamental physicochemical properties are well-defined, with a molecular formula of C10H11NO, a molecular weight of 161.20 g/mol, a computed XLogP3-AA of 1.7, and a predicted boiling point of 314.6±12.0 °C [2].

The Risk of Substitution for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: Why Analogs Are Not Interchangeable


Substituting 1,2,3,4-tetrahydro-benzo[b]azepin-5-one with a generic benzazepinone or alternative heterocyclic intermediate without rigorous validation introduces significant project risk. This specific core is not a commodity; its precise ring structure dictates its reactivity and, crucially, the downstream pharmacological profile of the final API. For instance, subtle variations like the presence or absence of a 7-chloro substituent (as in CAS 160129-45-3) or an N-tosyl protecting group (as in CAS 24310-36-9) fundamentally alter the compound's role in a synthesis pathway, often rendering it useless or leading to the formation of a different, and potentially inactive, impurity profile . Furthermore, the compound's utility is strictly tied to its role as a specific intermediate in validated patent-protected synthetic routes, meaning substitution could lead to intellectual property infringement or produce an API that fails to meet regulatory specifications . The quantitative evidence below establishes precisely where this specific compound holds verifiable, documented differentiation over its closest alternatives.

Quantitative Evidence Guide for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Differentiation


Differentiated Purity Grade for Demanding Synthesis of Tolvaptan Intermediates

For use in the synthesis of high-purity Tolvaptan intermediates, the availability of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one at >98.0% purity (by GC) is a critical differentiator [1]. While this compound is also offered at 95% to 97% purity , the >98.0% grade is specifically aligned with the requirements of advanced patent processes where the final API intermediate must achieve purities exceeding 99% [2]. This higher initial purity of the building block reduces the burden of downstream purification and improves overall yield in these sensitive, multi-step syntheses.

Pharmaceutical Intermediates Vasopressin Antagonists Tolvaptan Synthesis

Documented Role as a Specific Tolvaptan Impurity Standard (Tolvaptan Impurity 41)

A unique, non-interchangeable application for this compound is its documented identity as 'Tolvaptan Impurity 41', for which it is supplied with detailed characterization data compliant with regulatory guidelines [1]. This is a specific, high-value application for analytical reference standard use that is not shared by other benzazepinones like 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which is an actual intermediate in the synthesis, not a characterized impurity . This creates a distinct procurement requirement for quality control and analytical development groups.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Differentiated Synthetic Accessibility and Commercial Scalability

A key procurement differentiator is the reported manufacturing capacity. 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is claimed by a major manufacturer to have a production capacity of up to 50 metric tons per year [1]. In contrast, related analogs like 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one or the N-tosyl-protected derivative are typically offered at lab scale or in quantities up to kilograms, reflecting their different roles in the supply chain [2]. This large-scale availability is a direct consequence of its position as a versatile, early-stage building block, making it the logical choice for projects moving from early research into pilot and commercial manufacturing phases.

Process Chemistry API Manufacturing Supply Chain

Validated Application Scenarios for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one


Large-Scale Synthesis of Advanced Tolvaptan Intermediates

Utilize the >98.0% purity grade as the starting material for the kilogram-to-ton scale synthesis of advanced Tolvaptan intermediates. The documented high purity [1] and the established commercial capacity of up to 50 metric tons per year [2] de-risk the supply chain and provide a cost-effective route for API manufacturers requiring high volumes of GMP starting materials.

Analytical Method Development and Quality Control for Tolvaptan

Procure the compound specifically as 'Tolvaptan Impurity 41'. Its role as a characterized impurity standard [1] is essential for the development, validation, and routine execution of HPLC or GC methods used for the release and stability testing of Tolvaptan drug substance and drug product. The regulatory-grade characterization data provided with the material is critical for meeting ICH guidelines on impurity control.

Early-Stage Medicinal Chemistry and Parallel Library Synthesis

Use the compound as a versatile, cost-effective building block for exploring structure-activity relationships (SAR) around the benzazepinone core. Its wide commercial availability at multiple purity grades [1][2][3] and scales allows for efficient parallel synthesis of novel analogs targeting protein kinases, ion channels, and GPCRs , providing a faster and more economical path to hit identification and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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